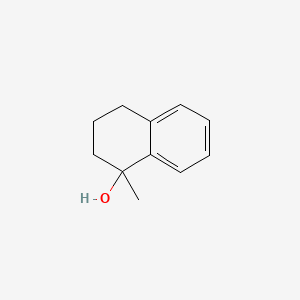

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3,4-dihydro-2H-naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(12)8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,12H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQPAIYNBOCMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933650 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14944-28-6 | |

| Record name | 1-Methyl-1,2,3,4,-tetrahydro-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014944286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Methyl 1,2,3,4 Tetrahydronaphthalen 1 Ol

Strategies for Racemic Synthesis

Racemic 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is commonly prepared using organometallic additions to a ketone precursor or through the reduction of corresponding ketones.

Organometallic Additions to Tetralones

A primary and efficient method for the synthesis of racemic this compound involves the nucleophilic addition of an organometallic reagent to α-tetralone. Grignard reagents, such as methylmagnesium bromide or methylmagnesium iodide, are frequently employed for this transformation. msu.edu The reaction proceeds via the attack of the methyl nucleophile on the electrophilic carbonyl carbon of α-tetralone, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol. msu.edu

Similarly, organolithium reagents like methyllithium (B1224462) can be utilized. msu.edu These reagents are generally more reactive than their Grignard counterparts and can also provide high yields of the target compound. The choice between these organometallic reagents often depends on factors such as substrate compatibility and desired reaction conditions. These reactions are typically conducted under anhydrous conditions in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to maintain the reactivity of the organometallic species. chemguide.co.uk

| Reagent | Substrate | Product |

| Methylmagnesium bromide | α-Tetralone | This compound |

| Methyllithium | α-Tetralone | This compound |

Reductions of Corresponding Ketones

The reduction of ketones is a fundamental transformation in organic synthesis that typically converts ketones into secondary alcohols. libretexts.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.org While direct reduction of a simple ketone will not yield the tertiary alcohol this compound, this strategy can be applied to a precursor ketone. For instance, the reduction of 4-methyl-1-tetralone (B8906) with sodium borohydride is a viable route to produce the corresponding secondary alcohol, 4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol. vulcanchem.com

| Reducing Agent | Substrate | Product |

| Sodium borohydride (NaBH₄) | 4-methyl-1-tetralone | 4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |

| Lithium aluminum hydride (LiAlH₄) | Aldehydes, Ketones | Corresponding alcohols |

Alternative Chemical Transformation Pathways

Alternative pathways to synthesize the core structure of this compound exist. One such approach involves the one-step vapor-phase synthesis of 2-methyl-1-naphthol (B1210624) from 1-tetralone. core.ac.uk This process involves methylation and subsequent dehydrogenation. core.ac.uk While this method does not directly yield the target compound, it demonstrates the chemical transformations that can be performed on the tetralone scaffold. Further manipulation of the resulting naphthol derivative would be necessary to arrive at the desired product.

Enantioselective Synthesis of this compound

The demand for enantiomerically pure compounds in various fields, particularly pharmaceuticals, has driven the development of asymmetric synthetic methods.

Asymmetric Catalysis Approaches

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. mdpi.com These methods utilize a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

A prominent strategy in asymmetric catalysis involves the use of chiral ligands to modify the reactivity of a metal catalyst. nih.gov In the context of synthesizing chiral alcohols, chiral ligands can be used in conjunction with reducing agents or organometallic reagents to achieve high enantioselectivity. For example, the asymmetric transfer hydrogenation of ketones using a chiral ruthenium catalyst is a well-established method for producing chiral secondary alcohols with high enantiomeric excess. researchgate.net While not directly applied to the synthesis of this compound in the provided search results, this methodology is a cornerstone of asymmetric synthesis and could be adapted for related transformations. The development of novel chiral ligands and catalytic systems continues to be an active area of research to improve the efficiency and selectivity of these reactions. nih.govmdpi.com

| Catalyst System | Reaction Type | Outcome |

| Chiral Ruthenium Catalyst | Asymmetric Transfer Hydrogenation | Enantiomerically enriched secondary alcohols |

| Chiral Ligand + Organometallic Reagent | Asymmetric Alkylation | Enantiomerically enriched tertiary alcohols |

Transition Metal-Catalyzed Enantioselective Arylation of Ketones

The synthesis of enantiomerically enriched tertiary alcohols such as this compound can be effectively achieved through the asymmetric addition of organometallic reagents to ketones. One notable method is the chromium(II)-catalyzed enantioselective arylation.

Detailed research has demonstrated the synthesis of (R)-1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol via this methodology. The procedure involves the reaction of a suitable ketone precursor in the presence of a chromium(II) chloride catalyst and a specific sulfonamide ligand in a super-dry solvent like acetonitrile (B52724) (MeCN). The reaction is conducted under controlled temperature conditions to maximize yield and enantioselectivity. Following the general procedure at -20°C, the target compound was prepared, yielding a colorless oil. nih.gov This approach provides a direct route to the chiral alcohol with good yield and a high degree of enantiomeric excess (ee). nih.gov

The enantiomeric excess of the product was determined by high-performance liquid chromatography (HPLC) analysis on a chiral column (Chiralcel AD-H), confirming the effectiveness of the asymmetric catalysis. nih.gov

Biocatalytic Transformations

Biocatalytic methods, particularly those employing enzymes like lipases, offer a green and highly selective alternative for the synthesis of chiral compounds. These reactions are prized for their ability to proceed under mild conditions and with high enantioselectivity. For chiral alcohols, enzymatic kinetic resolution via transesterification is a common and effective strategy. This process involves the selective acylation of one enantiomer in a racemic mixture, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted, slow-reacting enantiomer (as the alcohol).

While the enzymatic kinetic resolution of structurally related compounds such as 1-hydroxy-1,2,3,4-tetrahydronaphthalene derivatives has been a subject of scientific investigation, specific studies detailing the enzymatic kinetic resolution of racemic this compound via transesterification were not prominently available in the searched literature. This methodology would typically involve screening a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia, or Candida rugosa) to identify an enzyme that selectively acylates one of the alcohol's enantiomers.

The efficiency and selectivity of an enzymatic kinetic resolution are highly dependent on the reaction conditions. The optimization of these parameters is a critical step in developing a viable synthetic process. Key parameters include:

Acyl Donor: The choice of acyl donor (e.g., vinyl acetate (B1210297), isopropenyl acetate, or various anhydrides) can significantly impact the reaction rate and enantioselectivity. Irreversible acyl donors like vinyl acetate are often preferred as they drive the reaction forward.

Solvent: The reaction medium is crucial for enzyme stability and activity. Organic solvents such as hexane (B92381), toluene, or tetrahydrofuran (THF) are commonly used to dissolve the substrate and acyl donor. The polarity and nature of the solvent can influence the enzyme's conformation and, consequently, its enantioselectivity.

A detailed study on the optimization of these specific parameters for the biocatalytic resolution of this compound could not be located in the reviewed sources.

Stereochemical Investigations of 1 Methyl 1,2,3,4 Tetrahydronaphthalen 1 Ol

Chiral Recognition and Resolution Techniques

Chiral recognition is the process by which a chiral system interacts differently with the two enantiomers of another chiral compound. This principle is fundamental to the separation of racemic mixtures, a process known as resolution.

A classic and widely used method for resolving racemates of compounds containing acidic or basic functional groups is through the formation of diastereomeric salts. researchgate.netpageplace.de In the case of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol, which is a tertiary alcohol, direct salt formation is not feasible. However, it can be derivatized to introduce an acidic or basic handle. For instance, reaction with a cyclic anhydride (B1165640) could introduce a carboxylic acid moiety, which can then be resolved using a chiral amine.

The general principle involves reacting the racemic mixture with an enantiomerically pure resolving agent, typically a chiral acid or base, in a suitable solvent. unchainedlabs.com This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. rsc.org This difference in solubility allows for their separation by fractional crystallization. unchainedlabs.com Once the diastereomeric salts are separated, the individual enantiomers of the target compound can be recovered by a chemical reaction that breaks the salt. The choice of resolving agent and solvent is critical for achieving efficient separation and is often determined through empirical screening. unchainedlabs.com

Table 1: Examples of Chiral Resolving Agents for Diastereomeric Salt Formation

| Resolving Agent Type | Examples |

|---|---|

| Chiral Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid |

This table provides examples of common resolving agents that could be used for the resolution of a suitable derivative of this compound.

Chromatographic methods are powerful techniques for the analytical and preparative separation of enantiomers. nih.gov These methods utilize a chiral environment, either in the stationary phase or the mobile phase, to achieve differential interaction with the enantiomers, leading to their separation.

For the separation of the enantiomers of this compound, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common approach. japsonline.com CSPs are designed with chiral selectors that are immobilized on a solid support (e.g., silica (B1680970) gel). The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, with different binding energies. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. nih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving good resolution.

Table 2: Illustrative Conditions for Chiral HPLC Separation of Tetralol Derivatives

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |

|---|---|---|---|

| Chiralpak ID-3 | Acetonitrile (B52724)/Methanol with 0.1% diethylamine | 1.0 | 280 |

This table illustrates typical conditions that could be adapted for the enantiomeric separation of this compound, based on methods developed for similar compounds. japsonline.comnih.gov

Determination of Absolute Configuration

Once the enantiomers are separated, it is essential to determine their absolute configuration, i.e., the spatial arrangement of the atoms, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules. libretexts.org

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. mdpi.com However, obtaining suitable crystals of the target compound can be challenging. To facilitate crystallization and to determine the absolute configuration unambiguously, the enantiomers are often derivatized with a molecule containing a heavy atom (e.g., bromine or iodine). The presence of the heavy atom allows for the use of anomalous dispersion effects to establish the absolute stereochemistry.

For an enantiomer of this compound, a common derivatization strategy would be the formation of an ester with a heavy-atom-containing carboxylic acid, such as p-bromobenzoic acid. The crystal structure of this derivative would reveal the three-dimensional arrangement of the atoms, thereby allowing for the assignment of the (R) or (S) configuration to the C1 stereocenter.

Chiroptical techniques measure the differential interaction of chiral molecules with polarized light. Optical rotation is the measurement of the angle by which a chiral compound rotates the plane of polarized light at a specific wavelength (usually the sodium D-line, 589 nm). Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions, denoted as dextrorotatory (+) and levorotatory (-). While optical rotation can distinguish between enantiomers, it generally cannot be used to determine the absolute configuration from first principles without comparison to a known standard or theoretical calculations.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum is characteristic of the molecule's stereochemistry. The absolute configuration can often be determined by comparing the experimental CD spectrum with that predicted by quantum chemical calculations or by applying empirical rules for related structures.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape, or conformation, of this compound is determined by the puckering of the non-aromatic ring and the orientation of the substituents. The tetrahydronaphthalene ring system is flexible and can adopt various conformations, with the half-chair being the most common. nih.gov

In the half-chair conformation, four of the atoms in the non-aromatic ring are coplanar, while the other two are displaced on opposite sides of this plane. For this compound, two primary half-chair conformers are possible, which can interconvert via a ring-flip. These conformers will differ in the placement of the C1 and C4 atoms relative to the plane of the benzene (B151609) ring.

The substituents at C1 (methyl and hydroxyl groups) can occupy pseudo-axial or pseudo-equatorial positions. The relative stability of these conformations is governed by steric and stereoelectronic effects. Steric hindrance, such as 1,3-diaxial interactions, will destabilize conformers where bulky groups are in axial positions. libretexts.org

Reactivity and Mechanistic Studies of 1 Methyl 1,2,3,4 Tetrahydronaphthalen 1 Ol

Acid-Catalyzed Dehydration and Rearrangement Pathways

The acid-catalyzed dehydration of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol is a classic example of an elimination reaction proceeding through a carbocationic intermediate. The stability of this intermediate and the potential for molecular rearrangements dictate the product distribution.

Carbocation Formation and Stability

The initial step in the acid-catalyzed dehydration involves the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group, water. Subsequent departure of the water molecule generates a tertiary benzylic carbocation. The stability of this carbocation is a critical factor in the facility of the dehydration reaction.

The formed carbocation, 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ylium, is stabilized by two key factors:

Hyperconjugation: The positive charge is dispersed through sigma bond delocalization with the adjacent alkyl groups.

Resonance: The carbocation is benzylic, allowing the positive charge to be delocalized into the aromatic ring, which significantly enhances its stability compared to a simple tertiary carbocation.

This enhanced stability facilitates its formation and allows for subsequent reaction pathways to occur, primarily elimination to form alkenes. The regioselectivity of this elimination is generally governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product.

Dienone-Phenol Type Rearrangements

While the formation of a stable tertiary benzylic carbocation primarily leads to dehydration, the potential for rearrangement exists, particularly under conditions that might favor such pathways. One notable rearrangement for related structures is the dienone-phenol rearrangement. However, in the specific case of this compound, this type of rearrangement is not the principal reactive pathway under standard acid-catalyzed dehydration conditions. The inherent stability of the initially formed carbocation and the ready availability of protons for elimination to form a stable alkene make extensive skeletal rearrangements less favorable.

Isotopic Labeling Studies to Elucidate Mechanisms

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. By replacing specific atoms with their heavier isotopes (e.g., hydrogen with deuterium (B1214612) or carbon-12 with carbon-13), the movement of atoms and the breaking and forming of bonds can be traced. For the acid-catalyzed dehydration of alcohols, isotopic labeling can provide definitive evidence for the involvement of carbocation intermediates and the nature of rearrangement processes.

While the general mechanism of acid-catalyzed alcohol dehydration is well-established through numerous studies on various substrates, specific isotopic labeling studies on this compound are not extensively reported in the scientific literature. However, based on analogous systems, such studies would be expected to confirm the proposed mechanism involving a discrete carbocation intermediate.

Functional Group Interconversions at the Hydroxyl Moiety

The hydroxyl group of this compound is a versatile functional handle for a variety of transformations. Standard reactions for tertiary alcohols can be applied to replace the hydroxyl group with other functionalities. For instance, treatment with hydrogen halides (HX) can lead to the corresponding haloalkane. The reaction proceeds via an SN1 mechanism, again capitalizing on the stability of the tertiary benzylic carbocation intermediate.

| Reagent | Product | Reaction Type |

| Concentrated HCl | 1-Chloro-1-methyl-1,2,3,4-tetrahydronaphthalene | Nucleophilic Substitution (SN1) |

| Concentrated HBr | 1-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene | Nucleophilic Substitution (SN1) |

Oxidative and Reductive Transformations

The tertiary nature of the alcohol in this compound means it is resistant to oxidation under conditions that would typically oxidize primary or secondary alcohols, as there is no hydrogen atom on the carbinol carbon. However, strong oxidizing agents under harsh conditions can lead to cleavage of carbon-carbon bonds.

Conversely, the hydroxyl group can be removed through reductive processes. One common method is the reduction to the corresponding alkane, 1-methyl-1,2,3,4-tetrahydronaphthalene. This can be achieved through a two-step process involving the conversion of the alcohol to a better leaving group (such as a tosylate) followed by reduction with a hydride reagent like lithium aluminum hydride, or more directly through methods like ionic hydrogenation.

| Transformation | Reagent(s) | Product |

| Oxidation | (Resistant to standard oxidation) | No reaction under mild conditions |

| Reduction | 1. TsCl, pyridine (B92270) 2. LiAlH4 | 1-Methyl-1,2,3,4-tetrahydronaphthalene |

Synthesis and Functionalization of 1 Methyl 1,2,3,4 Tetrahydronaphthalen 1 Ol Derivatives and Analogues

The 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol scaffold serves as a versatile building block in organic synthesis, offering multiple sites for chemical modification. Its structure, comprising a tertiary alcohol, an aliphatic ring, and an aromatic ring, allows for a wide range of functionalization strategies. These modifications are crucial for developing new derivatives and analogues, exploring structure-activity relationships, and constructing more complex molecular architectures.

Advanced Spectroscopic and Analytical Characterization of 1 Methyl 1,2,3,4 Tetrahydronaphthalen 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol provides specific information about the chemical environment, connectivity, and number of different types of protons. The spectrum is characterized by distinct regions for aromatic and aliphatic protons. The aromatic protons of the benzene (B151609) ring typically appear in the downfield region (δ 7.0-7.5 ppm) due to the deshielding effect of the ring current. The aliphatic protons of the saturated ring and the methyl group resonate in the upfield region (δ 1.5-3.0 ppm). The hydroxyl proton often appears as a broad singlet, with its chemical shift being variable and dependent on concentration and solvent.

Based on the molecular structure, the following table outlines the predicted proton NMR assignments.

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

| Aromatic H (4H) | 7.0 - 7.4 | Multiplet | 4H |

| Aliphatic H at C4 (2H) | ~2.7 | Triplet | 2H |

| Aliphatic H at C2 & C3 (4H) | 1.7 - 2.0 | Multiplet | 4H |

| Hydroxyl H (1H) | 1.5 - 2.5 | Singlet (broad) | 1H |

| Methyl H (3H) | ~1.5 | Singlet | 3H |

Note: These are predicted values based on standard chemical shift ranges. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, with its C₁₁H₁₄O formula, a total of 11 distinct signals are expected, assuming no accidental magnetic equivalence. nih.gov The spectrum is divided into aromatic (δ 125-150 ppm) and aliphatic (δ 10-80 ppm) regions. libretexts.org The carbon atom bonded to the hydroxyl group (C1) is significantly deshielded and appears around δ 70-75 ppm. Quaternary carbons, those without attached protons, typically show weaker signals. oregonstate.edu

The predicted assignments for the carbon signals are summarized in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| Quaternary Aromatic C | 140 - 145 |

| Aromatic CH | 125 - 130 |

| C1 (C-OH) | 70 - 75 |

| C4 (Aliphatic CH₂) | ~30 |

| C2, C3 (Aliphatic CH₂) | 20 - 25 |

| C-Methyl (CH₃) | ~25 |

Note: These are predicted values based on standard chemical shift ranges. libretexts.orgoregonstate.edu Actual experimental values may vary.

To confirm the assignments made in 1D NMR and to establish the complete molecular connectivity, two-dimensional (2D) NMR techniques are employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the protons at C2, C3, and C4, confirming the sequence of the aliphatic ring structure.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map correlations between protons and the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. nih.gov For this compound, HRMS is used to confirm its molecular formula, C₁₁H₁₄O. nih.gov The theoretical monoisotopic mass can be calculated with high precision, and an experimental HRMS measurement that matches this value provides strong evidence for the compound's identity.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄O |

| Theoretical Exact Mass | 162.1045 u |

| PubChem Computed Mass | 162.104465066 Da nih.gov |

An experimental HRMS result within a few parts per million (ppm) of the theoretical value would confirm the elemental composition.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The electron ionization (EI) mass spectrum of this compound provides a characteristic fragmentation pattern that serves as a molecular fingerprint. nist.gov

The mass spectrum shows a molecular ion (M⁺) peak at m/z = 162, which corresponds to the molecular weight of the compound. nist.gov The fragmentation pattern is consistent with that of a tertiary benzylic alcohol. Key fragmentation pathways include the loss of a methyl group (CH₃•) and the loss of a water molecule (H₂O).

Loss of Methyl (M-15): Alpha-cleavage resulting in the loss of the methyl radical is a favorable process for tertiary alcohols, leading to a stable oxonium ion. This gives rise to a significant peak at m/z = 147.

Loss of Water (M-18): Alcohols frequently undergo dehydration. The loss of water from the molecular ion results in a peak at m/z = 144. libretexts.org

Base Peak: The most intense peak in the spectrum (the base peak) is observed at m/z = 129. This fragment likely results from the loss of a methyl radical followed by the loss of water (M-15-18) or via another rearrangement pathway, indicating a very stable resulting cation.

The major ions observed in the EI mass spectrum are summarized below.

| m/z | Relative Intensity (%) | Proposed Fragment Identity |

| 162 | ~15 | [C₁₁H₁₄O]⁺ (Molecular Ion) |

| 147 | ~60 | [M - CH₃]⁺ |

| 144 | ~20 | [M - H₂O]⁺ |

| 129 | 100 | [M - CH₃ - H₂O]⁺ or [M - H₂O - CH₃]⁺ |

| 118 | ~95 | Further fragmentation/rearrangement |

Data sourced from NIST Chemistry WebBook. nist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are indispensable for the structural elucidation of this compound. IR spectroscopy is particularly useful for identifying key functional groups, while UV-Vis spectroscopy provides information about the conjugated aromatic system.

The IR spectrum of this compound is characterized by the presence of specific absorption bands that correspond to the vibrations of its constituent bonds. The most prominent feature is the broad absorption band associated with the hydroxyl (-OH) group's stretching vibration, which typically appears in the 3600–3200 cm⁻¹ region. A specific reported value for the O-H stretch is 3380 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

Vibrations of the C-O bond in the tertiary alcohol are also significant, generally observed around 1050 cm⁻¹. The spectrum also displays characteristic absorptions for the aromatic and aliphatic C-H bonds. The aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tetralin ring system and the methyl group appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations within the benzene ring typically result in several bands in the 1600–1450 cm⁻¹ region.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching, H-bonded | 3600 - 3200 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O | Stretching | ~1050 |

UV-Vis spectroscopy of this compound is dominated by the electronic transitions of the benzene ring chromophore. The molecule is expected to exhibit absorption bands in the ultraviolet region, typically around 260-270 nm, which are characteristic of the π → π* transitions of the substituted benzene ring. The saturated portion of the molecule does not absorb in the near-UV or visible range.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the chemical purity and, crucially for this chiral compound, the enantiomeric excess (e.e.). Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for these analyses.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

The determination of the enantiomeric purity of this compound is a critical analytical task, as the compound possesses a stereocenter at the C1 position. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most effective and widely used method for separating enantiomers. csfarmacie.cz

The principle of chiral HPLC relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. iapc-obp.com These diastereomeric complexes have different energies of interaction, leading to different retention times and, thus, separation.

For tertiary benzylic alcohols like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and Pirkle-type CSPs (e.g., based on dinitrobenzoylphenylglycine) are often effective. scirp.org The separation is typically achieved under normal-phase conditions, using mobile phases composed of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier, such as isopropanol (B130326) or ethanol. The choice of CSP and mobile phase composition is critical for achieving baseline resolution of the enantiomers. For analogous tetralin derivatives, cyclodextrin-based columns, such as Cyclobond I 2000 (beta-cyclodextrin), have also proven successful. researchgate.net The enantiomeric excess can be accurately calculated by integrating the peak areas of the two separated enantiomers.

Table 2: Representative HPLC Conditions for Chiral Separation of Tetralin Derivatives

| Parameter | Condition |

|---|---|

| Column Type | Chiral Stationary Phase (e.g., Cyclodextrin-based, Polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 265 nm |

| Column Temperature | 25 °C |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a primary technique for determining the chemical purity of this compound. GC separates compounds based on their volatility and interaction with the stationary phase of the capillary column.

For the analysis of this compound, a non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane-based stationary phase (e.g., DB-1, HP-5ms), is typically employed. The analysis involves injecting a solution of the sample into a heated inlet, which vaporizes the compound. An inert carrier gas (e.g., helium or hydrogen) transports the vaporized sample through the column. A temperature program, where the column temperature is gradually increased, is often used to ensure the efficient separation of the target compound from any impurities or starting materials.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for purity assessment but also mass spectra for the definitive identification of the main compound and any detected impurities by comparing the fragmentation patterns with spectral libraries. nist.gov

Table 3: Typical Gas Chromatography (GC) Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | FID or Mass Spectrometer (MS) |

| MS Interface Temp | 280 °C |

Computational and Theoretical Studies on 1 Methyl 1,2,3,4 Tetrahydronaphthalen 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For a compound like 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol, these calculations would typically yield insights into:

Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: Calculation of orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Electrostatic Potential Maps: Visualization of electron density to predict sites susceptible to electrophilic or nucleophilic attack.

Charge Distribution: Analysis of atomic charges to understand the polarity of the molecule.

While studies on other tetralone derivatives have utilized these methods to understand their reactivity, specific data tables and detailed findings for this compound are absent from the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational flexibility. For this compound, MD simulations could reveal:

Conformational Isomers: Identification of different stable and metastable conformations of the tetralin ring and the orientation of the methyl and hydroxyl groups.

Energy Barriers: Calculation of the energy required to transition between different conformations.

Solvent Effects: Understanding how the presence of a solvent influences the conformational preferences of the molecule.

Research on other cyclic and flexible molecules heavily relies on MD simulations to understand their dynamic nature. However, specific studies detailing the conformational landscapes of this compound through MD simulations have not been published.

Docking and Molecular Modeling for Potential Interactions (where applicable to derivative research)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug discovery for predicting the interaction of a ligand with a protein's active site. For derivatives of this compound, docking studies would be instrumental in:

Binding Affinity Prediction: Estimating the strength of the interaction between a derivative and a biological target.

Interaction Analysis: Identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Virtual Screening: Screening libraries of derivatives to identify promising candidates for further experimental investigation.

The literature contains numerous examples of docking studies on various tetralone derivatives targeting different enzymes and receptors. However, there is no specific research available that focuses on the docking of derivatives of this compound.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, this would involve:

NMR Spectroscopy: Prediction of 1H and 13C chemical shifts and coupling constants. These predictions can be invaluable for structural elucidation.

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies to help assign the peaks in an experimental IR spectrum.

While there are general tools and methodologies for the in silico prediction of NMR and IR spectra, specific published studies that apply these methods to this compound and compare the results with experimental data are not available.

Applications of 1 Methyl 1,2,3,4 Tetrahydronaphthalen 1 Ol in Organic Synthesis and Materials Science

As Chiral Auxiliaries or Catalysts

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The inherent chirality of the auxiliary guides the formation of a specific stereoisomer of the product. Once the desired stereochemistry is achieved, the auxiliary is removed.

While the structure of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol contains a stereocenter, there is a notable lack of specific documented use of this compound as a chiral auxiliary or catalyst in asymmetric synthesis within readily available research. The potential for a molecule to act as a chiral auxiliary is dependent on several factors, including its ability to be easily attached to and removed from a substrate, and its effectiveness in inducing high levels of stereoselectivity.

For a compound to be an effective chiral auxiliary, it typically needs to be available in an enantiomerically pure form. The synthesis of enantiomerically pure this compound would be a prerequisite for its application in this context.

Precursors for Advanced Organic Materials

The term "advanced organic materials" encompasses a wide range of substances with specific, high-performance properties, including polymers, liquid crystals, and materials with tailored electronic or optical characteristics. The suitability of a molecule as a precursor for such materials depends on its chemical functionality and how it can be incorporated into a larger, more complex structure.

The hydroxyl group of this compound offers a potential site for polymerization or for attachment to other molecules to form more complex structures. For instance, it could theoretically be used to create polymers with specific thermal or optical properties. However, there is a lack of specific research in the scientific literature detailing the synthesis of advanced organic materials derived from this compound.

The tetralin backbone of the molecule could impart a degree of rigidity and hydrophobicity to any resulting material. The presence of the chiral center also opens the possibility for the creation of chiral polymers, which can have unique applications in areas such as chiral separations and sensing.

Intermediates in the Synthesis of Complex Molecules

In organic synthesis, an intermediate is a molecule that is formed in a multi-step reaction sequence and is then converted into the final product. The structural features of this compound, including its tetralin core and tertiary alcohol functionality, suggest its potential as an intermediate in the synthesis of more complex molecules, particularly those with a tetralin substructure.

The hydroxyl group can be a versatile handle for further chemical transformations. For example, it can be eliminated through a dehydration reaction to introduce a double bond, forming 1-methyl-3,4-dihydronaphthalene. This alkene could then undergo a variety of addition reactions to introduce new functional groups. Alternatively, the hydroxyl group could be replaced by other functionalities through nucleophilic substitution reactions.

While the potential for this compound to serve as a synthetic intermediate is clear from its structure, specific, well-documented examples of its use in the total synthesis of complex natural products or pharmaceuticals are not prominently featured in the available literature. Its value as an intermediate would be determined by the specific synthetic target and the efficiency of the reactions in which it participates.

Emerging Research Directions for 1 Methyl 1,2,3,4 Tetrahydronaphthalen 1 Ol

Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of chiral molecules, including 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol. nih.govresearchgate.net Research in this area is geared towards minimizing environmental impact by reducing waste, avoiding hazardous reagents, and utilizing renewable resources. researchgate.net

One of the most promising sustainable approaches is the use of biocatalysis . nih.govnih.gov Enzymes, operating under mild conditions in aqueous media, offer high selectivity and can significantly reduce the environmental footprint of chemical processes. researchgate.netyoutube.com For the synthesis of this compound, two biocatalytic strategies are of particular interest:

Enzymatic Reduction of the Precursor Ketone: The asymmetric reduction of 1-methyl-1-tetralone to yield enantiomerically pure this compound can be achieved using ketoreductases (KREDs). nih.gov These enzymes, often from microorganisms, utilize cofactors like NADPH or NADH to deliver a hydride to the carbonyl group with high stereoselectivity. The key advantage is the potential for high enantiomeric excess (ee) under environmentally benign conditions.

Enzymatic Deracemization: An alternative approach involves the deracemization of the racemic alcohol. nih.gov This can be accomplished in a one-pot process combining a highly selective enzyme-catalyzed reaction with a compatible chemical or enzymatic racemization of the undesired enantiomer. wiley-vch.de For instance, a lipase (B570770) could be used to selectively acylate one enantiomer, which can then be separated, while the remaining enantiomer is racemized in situ to be recycled, theoretically leading to a 100% yield of the desired enantiomer.

The development of these biocatalytic routes is often supported by directed evolution , a powerful technique to engineer enzymes with improved activity, stability, and selectivity for non-natural substrates like 1-methyl-1-tetralone. nih.gov

Table 1: Comparison of Potential Sustainable Synthetic Routes

| Method | Catalyst | Key Advantages | Research Focus |

|---|---|---|---|

| Enzymatic Reduction | Ketoreductase (KRED) | High enantioselectivity, mild reaction conditions, reduced waste. | Screening for and engineering of KREDs with high activity towards 1-methyl-1-tetralone. |

| Enzymatic Deracemization | Lipase / Alcohol Dehydrogenase | High theoretical yield, potential for in-situ recycling of the undesired enantiomer. | Development of compatible racemization catalysts that do not deactivate the resolving enzyme. nih.govwiley-vch.de |

Flow Chemistry Applications

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. nih.govrsc.orgbohrium.com The application of flow chemistry to the synthesis of this compound is a promising research direction.

The catalytic hydrogenation of 1-methyl-1-tetralone or related precursors is particularly well-suited for a flow process. researchgate.netvapourtec.com In a typical setup, a solution of the starting material is continuously passed through a heated tube or column packed with a heterogeneous catalyst (e.g., palladium on carbon). researchgate.net This approach allows for:

Enhanced Safety: Gaseous reagents like hydrogen can be used at high pressure with a much smaller headspace, significantly reducing the risk of accidents. whiterose.ac.ukasynt.com

Improved Efficiency: Superior heat and mass transfer in microreactors can lead to faster reaction rates and higher yields. beilstein-journals.org

Facilitated Catalyst Recycling: The use of packed-bed reactors with immobilized catalysts simplifies catalyst separation and reuse, a key principle of green chemistry. researchgate.net

Furthermore, flow chemistry enables the telescoping of multiple reaction steps, where the output of one reactor is directly fed into the next. whiterose.ac.uk This can streamline the synthesis and purification process, reducing manual handling and potential for contamination. Research in this area focuses on optimizing reactor design, catalyst immobilization techniques, and integrating in-line analytical tools for real-time monitoring and control. whiterose.ac.uk

Table 2: Potential Advantages of Flow Synthesis for this compound

| Feature | Benefit |

|---|---|

| Precise control of reaction parameters | Improved reproducibility and yield. |

| High surface-to-volume ratio | Enhanced heat and mass transfer. |

| Small reaction volumes | Increased safety, especially for high-pressure reactions. whiterose.ac.ukasynt.com |

| Automation | High-throughput screening and optimization. beilstein-journals.org |

Advanced Characterization Method Development

While standard analytical techniques like NMR and mass spectrometry are routinely used to characterize this compound, advanced methods are being explored for a more in-depth understanding of its stereochemistry. The absolute configuration of the chiral center is crucial for its potential applications, and unambiguous determination is a key research objective.

Chiroptical spectroscopy , which measures the differential interaction of chiral molecules with polarized light, is a powerful tool in this regard. Techniques such as:

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. It provides detailed information about the three-dimensional structure of a chiral molecule in solution. rsc.org

Electronic Circular Dichroism (ECD): ECD is the counterpart to VCD in the ultraviolet-visible region and is sensitive to the electronic environment of the chromophores in the molecule.

The experimental VCD and ECD spectra can be compared with those predicted by computational chemistry , specifically density functional theory (DFT) calculations. rsc.orgnih.govnih.gov This combination of experimental and computational methods can provide a highly reliable assignment of the absolute configuration of this compound.

Advanced Nuclear Magnetic Resonance (NMR) techniques are also being developed for the detailed structural elucidation of complex molecules. ipb.ptresearchgate.netdiva-portal.org For this compound, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities of atoms, helping to define its preferred conformation in solution. diva-portal.org

Exploration of Novel Chemical Transformations

Beyond its synthesis and characterization, research is also directed towards exploring new chemical reactions that utilize this compound as a starting material to generate novel molecular architectures.

A particularly exciting area is the catalytic asymmetric dearomatization of naphthalene (B1677914) derivatives. researchgate.netnih.gov These reactions transform flat aromatic compounds into three-dimensional, stereochemically rich structures. While not directly starting from the tetralol, the methodologies being developed could potentially be adapted. For instance, the hydroxyl group of this compound could be used as a directing group to influence the stereochemical outcome of transformations on the aromatic ring.

Furthermore, the development of new catalytic systems, including those based on transition metals, offers the potential for novel transformations of the tetralol scaffold. nih.govmdpi.comnih.govmdpi.com For example, C-H activation reactions could enable the functionalization of otherwise unreactive positions on the molecule, leading to a diverse range of new derivatives with potentially interesting biological or material properties. youtube.com The exploration of such novel transformations is crucial for expanding the synthetic utility of this compound.

Q & A

Q. What methodologies are effective for synthesizing enantiopure isomers of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol derivatives?

Enantiopure isomers can be prepared via lipase-catalyzed kinetic acylation. For example, Pseudomonas cepacea and Candida antarctica B lipases show high enantioselectivity when using vinyl acetate (VinOAc) as an acyl donor in organic solvents like toluene or pentane. This method is particularly effective for resolving tertiary alcohols, though reaction conditions (e.g., solvent choice, enzyme loading) must be optimized to balance conversion and selectivity .

Q. How can researchers detect and quantify this compound in complex mixtures?

Advanced chromatographic techniques like GC×GC TOF MS (Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry) are recommended. This method separates co-eluting compounds and provides high-resolution mass spectra for accurate identification. For instance, this compound was detected in diesel samples using retention time alignment and spectral matching, achieving >79% confidence in identification .

Q. What are the key considerations for assessing the toxicity of this compound in animal models?

Follow standardized protocols such as those outlined in toxicological profiles for structurally related naphthalene derivatives. Studies should include inhalation, oral, and dermal exposure routes, with endpoints like hepatic/renal effects, neurotoxicity, and mortality. Ensure adherence to inclusion criteria for species (e.g., rodents) and health outcomes (e.g., body weight changes, histopathology) as defined in regulatory frameworks .

Advanced Research Questions

Q. How can low conversion rates in CAL-A-catalyzed enantioselective acylation of this compound be addressed?

While Candida antarctica lipase A (CAL-A) achieves excellent selectivity (E > 90%), low conversion (<25%) remains a challenge. To mitigate this, consider:

- Increasing the acyl donor excess (e.g., 8 equivalents of VinOAc).

- Exploring hydrolytic processes with metagenomic-derived biocatalysts, which may offer complementary activity despite moderate selectivity .

- Optimizing solvent systems (e.g., DIPE or toluene) to enhance enzyme stability and substrate solubility .

Q. What analytical strategies resolve contradictions in stereochemical outcomes during synthesis?

Q. How can researchers evaluate the neuroprotective potential of this compound in neurodegenerative models?

While direct evidence is limited, structurally similar compounds (e.g., 1-methyl-THP derivatives) have shown neuroprotection in Parkinson’s models via dopamine preservation. Design in vivo studies using marmosets or rodents, with endpoints like striatal dopamine levels, locomotor activity, and histopathological analysis. Modafinil’s neuroprotective protocol (100 mg/kg daily oral dosing) could serve as a template .

Q. What are the challenges in scaling up biocatalytic processes for this compound?

Key challenges include:

- Enzyme stability under industrial conditions (e.g., high substrate loading, non-aqueous media).

- Cost-effective recycling of lipases (e.g., immobilization on solid supports).

- Byproduct inhibition from vinyl alcohol generated during transesterification. Address this by coupling reactions with irreversible acyl donors or in-situ product removal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.